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Compound of Interest

Compound Name: trans-3-Hydroxyhex-4-enoic acid

CAS No.: 26811-78-9

Cat. No.: B1626367

Get Quote

Executive Summary & Biological Context
trans-3-Hydroxyhex-4-enoic acid (t-3-HHEA) is a specific C6 dicarboxylic acid metabolite that

serves as a primary diagnostic biomarker for Mitochondrial 3-hydroxy-3-methylglutaryl-CoA

synthase (HMGCS2) deficiency (OMIM 605991).

While often undetectable in healthy individuals, t-3-HHEA accumulates significantly in the urine

of patients with HMGCS2 deficiency during episodes of metabolic decompensation

(hypoketotic hypoglycemia). Its presence signals a specific "derailment" of fatty acid oxidation

and ketogenesis, linking the ingestion of dietary sorbic acid (a common preservative) to an

inability to process specific CoA intermediates when the ketogenic pathway is blocked.

Key Chemical Characteristics[1][2][3][4][5][6][7][8][9][10]
[11]

IUPAC Name: (E)-3-hydroxyhex-4-enoic acid[1]

Molecular Formula: C6H10O3
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Structural Feature: A hydroxyl group at C3 and a trans double bond at C4.

Diagnostic Utility: Distinguishes HMGCS2 deficiency from other fatty acid oxidation disorders

(e.g., MCAD deficiency) which typically present with C6-C10 dicarboxylic aciduria (adipic,

suberic, sebacic) but lack this specific unsaturated marker.

Metabolic Pathway Involvement[5][7][8][9][11][12]
[13][14]
The accumulation of t-3-HHEA is not a product of a de novo biosynthetic pathway but rather a

metabolic shunt that becomes active when the primary ketogenic machinery is compromised.

The Primary Block: HMGCS2 Deficiency
Under fasting conditions, hepatic mitochondria convert Acetyl-CoA derived from fatty acid

-oxidation into ketone bodies. The rate-limiting step is catalyzed by HMG-CoA Synthase 2
(HMGCS2):

In HMGCS2 Deficiency:

This reaction is blocked.

Acetyl-CoA and Acetoacetyl-CoA accumulate in the mitochondria.

The free CoA pool becomes depleted (CoA trapping), inhibiting upstream

-oxidation enzymes.

Alternative enzymatic routes (promiscuous hydration or condensation) act on accumulated

intermediates.

The Origin: Sorbic Acid Catabolism
Evidence suggests t-3-HHEA is derived from the incomplete oxidation of Sorbic Acid (2,4-

hexadienoic acid), a ubiquitous food preservative, or endogenous 2,4-diene fatty acid

intermediates.

Normal Pathway (Sorbic Acid):
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Activation: Sorbic Acid

Sorbyl-CoA.

Reduction: 2,4-Dienoyl-CoA Reductase converts Sorbyl-CoA to trans-3-hexenoyl-CoA.

Isomerization:

-Enoyl-CoA Isomerase converts it to trans-2-hexenoyl-CoA.

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-Oxidation: Hydration and thiolysis proceed to Acetyl-CoA.

Pathological Pathway (The "Derailment"): In the presence of HMGCS2 deficiency (and likely

CoA depletion), the isomerization or reduction steps are perturbed. The accumulation of

Acetoacetyl-CoA or specific inhibition of the isomerase leads to the hydration of the

intermediate at the C3 position while retaining the C4 unsaturation, or the direct hydration of a

dienoyl precursor.

Pathway Visualization (DOT Diagram)
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Caption: Schematic of the metabolic block in HMGCS2 deficiency leading to the accumulation

of t-3-HHEA from dietary precursors.

Experimental Protocols & Detection
The definitive identification of t-3-HHEA requires Gas Chromatography-Mass Spectrometry

(GC-MS) of urinary organic acids.

Sample Preparation (Urine Organic Acids)
Principle: Extraction of organic acids from urine followed by trimethylsilyl (TMS) derivatization

to increase volatility.

Step Procedure Critical Parameter

1. Internal Std
Add 3,3-dimethylglutaric acid

or tropic acid to 1 mL urine.
Normalization for creatinine.

2. Oximation

Add hydroxylamine

hydrochloride; incubate at

60°C for 30 min.

Prevents keto-enol

tautomerization of ketoacids.

3. Extraction
Acidify to pH < 2 with HCl;

extract 2x with Ethyl Acetate.

Ensure complete protonation

of carboxylic acids.

4. Derivatization

Dry extract; add BSTFA + 1%

TMCS; incubate at 60°C for 30

min.

Forms TMS-esters/ethers for

GC stability.

GC-MS Analysis Parameters
Column: fused silica capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

Carrier Gas: Helium at 1 mL/min.

Temperature Program: 70°C (2 min)

4°C/min

280°C.
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Mass Spectrometry: Electron Impact (EI) mode, 70 eV.

Identification Criteria (TMS Derivative)
The bis-TMS derivative of trans-3-hydroxyhex-4-enoic acid exhibits a characteristic

fragmentation pattern.

Target Ion (Quantification):m/z 274 (Molecular Ion, weak), m/z 73 (TMS group).

Diagnostic Ions:

m/z 259 (M - 15, loss of methyl).

m/z 147 (Rearrangement ion).

m/z 143 (Specific cleavage).

Retention Time: Elutes distinctly from adipic acid and other C6 dicarboxylic acids.

Clinical Interpretation
Diagnostic Specificity
The presence of t-3-HHEA alongside cis-5-hydroxyhex-2-enoic acid and 4-hydroxy-6-methyl-2-

pyrone is considered pathognomonic for HMGCS2 deficiency during acute crisis.

Differential Diagnosis:

MCAD Deficiency: Shows hexanoylglycine and suberylglycine; lacks t-3-HHEA.

Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency: Shows tiglylglycine and 2-methyl-

3-hydroxybutyrate.

Dietary Influence
Clinicians must note that the absolute abundance of t-3-HHEA can vary based on the patient's

dietary intake of sorbates (preservatives in cheese, wine, baked goods). However, healthy

controls efficiently oxidize sorbates and do not excrete this intermediate, making its presence a

reliable marker of the metabolic block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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